2,4-Dibromo-1-(trifluoromethoxy)benzene
Overview
Description
2,4-Dibromo-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O . It has a molecular weight of 319.901 .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-1-(trifluoromethoxy)benzene is 1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis
2,4-Dibromo-1-(trifluoromethoxy)benzene is a liquid at room temperature .Scientific Research Applications
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) demonstrated that treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the generation of specific phenyllithium intermediates. These intermediates can undergo reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes, highlighting the use of 2,4-dibromo-1-(trifluoromethoxy)benzene in the synthesis of naphthalene derivatives (Schlosser & Castagnetti, 2001).
Solid State Interactions in Derivatives
Manfroni et al. (2021) studied the solid-state interactions of derivatives like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, highlighting the diverse intermolecular interactions in crystalline structures. This research underscores the importance of 2,4-dibromo-1-(trifluoromethoxy)benzene in understanding molecular packing in solid states (Manfroni et al., 2021).
Suzuki-Miyaura Reactions
Ullah et al. (2011) focused on the Suzuki-Miyaura reaction of 1,4-dibromo-2-(trifluoromethyl)benzene, providing a route for the synthesis of trifluoromethylated di- and terphenyls. This study emphasizes the role of 2,4-dibromo-1-(trifluoromethoxy)benzene in synthesizing complex organic compounds (Ullah et al., 2011).
Trifluoromethoxylation Reactions
Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, which was effective in SN2 reactions to form trifluoromethyl ethers. This showcases the potential of 2,4-dibromo-1-(trifluoromethoxy)benzene in trifluoromethoxylation processes (Duran-Camacho et al., 2021).
Organic Electronics and Materials Science
In materials science, the derivatives and related compounds of 2,4-dibromo-1-(trifluoromethoxy)benzene find applications in creating polymers with specific properties, as demonstrated by studies on polymers with different side chains and their solubility, thermal stability, and piezoelectric properties (Cianga et al., 2002; Lee & Park, 2001).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
2,4-dibromo-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVOILWGQCNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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